N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-12-25-22(29)20(31-23(25)30)19-16-10-6-7-11-17(16)26(21(19)28)14-18(27)24-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,24,27)/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKJQNROOCBHMV-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₃₈H₃₃N₃O₃S₂, with a molecular weight of 629.82 g/mol. Its structure features an indole moiety linked to a thiazolidinone derivative, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting microbial enzyme functions.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction .
Antimicrobial Activity
Research indicates that N-benzyl derivatives often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Studies have reported that this compound exhibits selective cytotoxicity towards cancer cell lines. For example, it has shown activity against lung cancer cell lines such as A549 and HCC827 with IC50 values indicating moderate to high potency (Table 1).
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| A549 | 8.78 | High |
| HCC827 | 6.68 | High |
| NCI-H358 | 16.00 | Moderate |
These results highlight its potential as a lead compound in anticancer drug development.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various benzothiazole derivatives including N-benzyl compounds. The results indicated that those with specific substitutions showed enhanced activity against lung cancer cells, supporting the hypothesis that structural modifications can significantly impact biological activity .
- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction between N-benzyl derivatives and target proteins involved in cancer pathways. These studies suggest favorable binding affinities, indicating potential as therapeutic agents .
Preparation Methods
Propyl-Substituted Thiazolidinone Synthesis
The 3-propyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate is synthesized via a three-component reaction :
- Propylamine reacts with carbon disulfide in ethanol at 0–5°C to form a dithiocarbamate salt.
- Ethyl 2-chloroacetoacetate is added, initiating cyclization to yield the thiazolidinone ring.
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Propylamine | 1.0 | Ethanol | 0–5°C | 2 hr | 85% |
| Carbon disulfide | 1.2 | ||||
| Ethyl 2-chloroacetoacetate | 1.1 | 25°C | 6 hr | 78% |
This method, adapted from Evitachem’s protocol, ensures regioselective propyl incorporation at position 3.
Indole-Thiazolidinone Conjugation
Knoevenagel Condensation
The thiazolidinone intermediate undergoes Z-selective condensation with 2-oxoindole in the presence of piperidine as a base:
Optimized Protocol
- Reactants : Thiazolidinone (1.0 eq), 2-oxoindole (1.05 eq).
- Catalyst : Piperidine (10 mol%), acetic acid (5 mol%).
- Solvent : Toluene, reflux (110°C).
- Time : 12 hr.
- Yield : 72%.
The reaction’s stereochemical outcome (Z-configuration) is confirmed via NOESY NMR , showing spatial proximity between the indole C3-H and thiazolidinone C5-H.
N-Benzyl Acetamide Functionalization
Acetylation and Benzylation
The indole nitrogen is acetylated using chloroacetyl chloride , followed by benzylation with benzylamine :
Stepwise Procedure
- Chloroacetylation :
- Benzylation :
Critical Note : Excess benzylamine ensures complete displacement of the chloride, while K₂CO₃ scavenges HCl.
Data Tables and Comparative Analysis
Table 1. Summary of Key Synthetic Steps
Table 2. Spectral Data for Intermediate Validation
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Formation of the thiazolidinone ring via reaction of 2-thioxothiazolidin-4-one with 3-formylindole derivatives under acidic conditions (acetic acid, sodium acetate) .
- Step 2 : Acetamide coupling using N-benzylamine and activated esters (e.g., chloroacetyl chloride).
- Purification : Recrystallization from DMF/acetic acid mixtures and characterization via HPLC or TLC .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, with HSQC/HMBC for connectivity .
- X-ray Crystallography : SHELX or WinGX/ORTEP for resolving anisotropic displacement parameters and verifying Z/E isomerism .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. How can researchers assess the compound's biological activity in vitro?
Methodologies include:
- Enzyme Inhibition Assays : Dose-response curves against targets like kinases or proteases, using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled competitors) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?
Contradictions often arise from solvation effects or dynamic processes. Strategies include:
- Variable-Temperature NMR : To identify tautomeric equilibria or rotational barriers .
- Crystallographic Validation : Compare solution-state NMR with solid-state X-ray data .
- 2D NMR Techniques : Use NOESY/ROESY to confirm spatial proximity of protons in isomers .
Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?
- Catalyst Screening : Test bases (e.g., DBU) or transition metals (e.g., Pd for cross-coupling) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Design of Experiments (DoE) : Statistical models (e.g., Taguchi) to balance temperature, stoichiometry, and reaction time .
Q. How can in silico modeling predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., tubulin, kinases) .
- MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes .
- QSAR Models : Corrogate substituent effects (e.g., propyl vs. allyl groups) on activity .
Q. What experimental approaches address isomerism-related challenges in bioactivity studies?
- Chiral HPLC : Separate Z/E isomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- Circular Dichroism (CD) : Correlate absolute configuration with activity trends .
- Isomer-Specific Assays : Compare IC values of isolated isomers in biological models .
Q. How do polymorphism and crystal packing affect physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
